molecular formula C12H16N2O B3122253 (R)-1-Benzyl-5-methylpiperazin-2-one CAS No. 301541-47-9

(R)-1-Benzyl-5-methylpiperazin-2-one

Cat. No. B3122253
CAS RN: 301541-47-9
M. Wt: 204.27 g/mol
InChI Key: KKQLTLKLQTZPJU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Benzyl-5-methylpiperazin-2-one (BMP2O) is a synthetic organic compound belonging to the class of piperazines. It has a wide range of applications in both organic and medicinal chemistry, as well as in the fields of biochemistry and pharmacology. BMP2O has been extensively studied in the past two decades, with numerous studies demonstrating its potential in various areas of research.

Scientific Research Applications

(R)-1-Benzyl-5-methylpiperazin-2-one has been used in a wide range of scientific research applications, including drug discovery, drug design, and drug delivery. It has also been used in the field of biochemistry, as it can be used to study the structure and function of proteins and other biomolecules. This compound has also been used in the study of biochemical and physiological pathways, as it can be used to study the effects of various drugs on the body. Additionally, this compound has been used in the study of pharmacokinetics and pharmacodynamics, as it can be used to study the absorption, distribution, metabolism, and excretion of drugs in the body.

Mechanism of Action

(R)-1-Benzyl-5-methylpiperazin-2-one is a cationic amphiphilic compound, which means that it has both hydrophobic and hydrophilic properties. This allows it to interact with both polar and non-polar molecules in the body. This compound has been found to interact with the cell membrane, as well as with various proteins and enzymes. It has also been shown to interact with various neurotransmitters and receptors, which may explain its pharmacological effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects, including anti-inflammatory, anti-bacterial, and anti-fungal effects. It has also been found to have anti-tumor effects, as well as anti-viral effects. Additionally, this compound has been found to have neuroprotective effects, as well as to modulate the immune system.

Advantages and Limitations for Lab Experiments

(R)-1-Benzyl-5-methylpiperazin-2-one has several advantages for use in lab experiments, including its low cost, low toxicity, and low reactivity. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound has several limitations for use in lab experiments, including its limited solubility in water and its tendency to form complexes with other molecules.

Future Directions

The potential of (R)-1-Benzyl-5-methylpiperazin-2-one has yet to be fully explored, and there are numerous potential future directions for research. These include the development of new synthetic methods for the production of this compound, the exploration of its pharmacological effects, and the study of its potential as a drug delivery system. Additionally, this compound could be used in the development of new drugs, as well as in the study of its potential as an anticancer agent. Finally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

(5R)-1-benzyl-5-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-8-14(12(15)7-13-10)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQLTLKLQTZPJU-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C(=O)CN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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